molecular formula C14H16O3 B8081457 Methyl 4-(4-methyl-2-pentenoyl)benzoate

Methyl 4-(4-methyl-2-pentenoyl)benzoate

Cat. No.: B8081457
M. Wt: 232.27 g/mol
InChI Key: RGOIVUHJZBNLPV-RUDMXATFSA-N
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Description

Methyl 4-(4-methyl-2-pentenoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl 4-(4-methyl-2-pentenoyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyl-2-pentenoyl)benzoate typically involves the esterification of 4-(4-methyl-2-pentenoyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-2-pentenoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: 4-(4-methyl-2-pentenoyl)benzoic acid.

    Reduction: 4-(4-methyl-2-pentenoyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methyl-2-pentenoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-2-pentenoyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 4-methylbenzoate

Uniqueness

Methyl 4-(4-methyl-2-pentenoyl)benzoate is unique due to the presence of the 4-(4-methyl-2-pentenoyl) group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoate esters and contributes to its specific reactivity and applications.

Properties

IUPAC Name

methyl 4-[(E)-4-methylpent-2-enoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-10(2)4-9-13(15)11-5-7-12(8-6-11)14(16)17-3/h4-10H,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOIVUHJZBNLPV-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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